3-(4-Iodophenyl)-2H-chromen-2-one
Overview
Description
3-(4-Iodophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound features an iodine atom attached to the phenyl ring at the 4-position, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 4-iodophenylboronic acid and a suitable coumarin derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The coumarin core can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions, common agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can lead to quinone derivatives .
Scientific Research Applications
3-(4-Iodophenyl)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: These compounds share a similar aromatic structure and exhibit various biological activities.
Oxadiazole Derivatives: Known for their anticancer and antimicrobial properties.
Tetrazolium Salts: Used in redox assays and have similar structural features .
Uniqueness
3-(4-Iodophenyl)-2H-chromen-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-(4-iodophenyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECODLMNIMINDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348172 | |
Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25229-74-7 | |
Record name | 3-(4-Iodophenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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